molecular formula C20H19N5S2 B292591 2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine

2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine

Cat. No. B292591
M. Wt: 393.5 g/mol
InChI Key: ASKRDANHMVNIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine, also known as BAP, is a chemical compound with potential applications in scientific research. BAP is a heterocyclic compound that contains two pyrimidine rings fused together with a sulfur atom and an indole group attached to one of the pyrimidine rings.

Mechanism of Action

The mechanism of action of 2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. 2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine has been shown to inhibit the activation of the Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell proliferation and survival. 2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine has also been shown to inhibit the expression of various genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, 2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine has been found to have anti-inflammatory activity and to inhibit the production of reactive oxygen species. 2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine in lab experiments is its potential as a therapeutic agent for cancer and other diseases. 2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine has been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for further research. However, one limitation of using 2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine in lab experiments is its potential toxicity. Studies have shown that 2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine can be toxic to normal cells at high concentrations, which could limit its therapeutic potential.

Future Directions

There are several future directions for research on 2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine. One area of research could focus on the development of 2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine derivatives with improved efficacy and reduced toxicity. Another area of research could focus on the identification of the specific molecular targets of 2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine and the development of drugs that target these pathways. Additionally, research could focus on the use of 2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine in combination with other drugs or therapies to improve its therapeutic potential.

Synthesis Methods

The synthesis of 2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine involves a multi-step process that includes the condensation of 2,4-dichloro-5-(allylsulfanyl)pyrimidine with 2,3-dihydro-1H-indole in the presence of a base, followed by the cyclization of the resulting intermediate with ammonia or an amine. The final product is obtained after purification and isolation.

Scientific Research Applications

2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. 2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine has been found to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.

properties

Molecular Formula

C20H19N5S2

Molecular Weight

393.5 g/mol

IUPAC Name

7-(2,3-dihydroindol-1-yl)-2,4-bis(prop-2-enylsulfanyl)pyrimido[4,5-d]pyrimidine

InChI

InChI=1S/C20H19N5S2/c1-3-11-26-18-15-13-21-19(22-17(15)23-20(24-18)27-12-4-2)25-10-9-14-7-5-6-8-16(14)25/h3-8,13H,1-2,9-12H2

InChI Key

ASKRDANHMVNIQS-UHFFFAOYSA-N

SMILES

C=CCSC1=NC(=NC2=NC(=NC=C21)N3CCC4=CC=CC=C43)SCC=C

Canonical SMILES

C=CCSC1=NC(=NC2=NC(=NC=C21)N3CCC4=CC=CC=C43)SCC=C

Origin of Product

United States

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